N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-methoxybenzamide
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Overview
Description
N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-methoxybenzamide is an organic compound characterized by its unique structure, which includes an indene moiety and a methoxybenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-methoxybenzamide typically involves the reaction of 2-hydroxy-2,3-dihydro-1H-indene with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to optimize efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The indene and methoxybenzamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indene oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-methoxybenzamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity against various diseases.
Medicine: The compound is being investigated for its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism by which N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-methoxybenzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity and leading to the desired biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-methoxybenzoate
- N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-methoxybenzylamine
Uniqueness
N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-methoxybenzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an indene moiety and a methoxybenzamide group makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-22-16-8-4-7-13(9-16)17(20)19-12-18(21)10-14-5-2-3-6-15(14)11-18/h2-9,21H,10-12H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUSGZHZRRAFJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC2(CC3=CC=CC=C3C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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